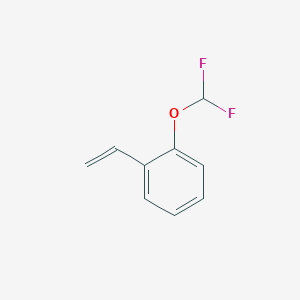
1,1',1'',1'''-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” is a complex organic compound that features a sulfonyl group, phenylene rings, phosphine groups, and pyrrole units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as sulfonylbis(2,1-phenylene) and phosphinetriyl derivatives. These intermediates are then reacted under controlled conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, phenols, and phosphine ligands.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
“1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylene or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylene or pyrrole rings.
科学研究应用
Chemistry
In chemistry, “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit unique catalytic properties.
Biology
In biological research, the compound may be explored for its potential as a bioactive molecule. Its structural features could interact with biological targets, leading to applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential. The presence of multiple functional groups allows for diverse interactions with biological systems, potentially leading to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the development of advanced materials. Its unique structure could contribute to the properties of polymers, coatings, or other materials.
作用机制
The mechanism by which “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” exerts its effects depends on its specific application. In catalysis, the compound may act as a ligand, facilitating the activation of substrates and promoting chemical transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-imidazole)
- 1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyridine)
Uniqueness
Compared to similar compounds, “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” is unique due to the presence of pyrrole units, which can impart distinct electronic and steric properties. These properties may influence the compound’s reactivity, binding affinity, and overall performance in various applications.
属性
分子式 |
C28H24N4O4P2S |
|---|---|
分子量 |
574.5 g/mol |
IUPAC 名称 |
[2-[2-di(pyrrol-1-yl)phosphanyloxyphenyl]sulfonylphenoxy]-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C28H24N4O4P2S/c33-39(34,27-15-3-1-13-25(27)35-37(29-17-5-6-18-29)30-19-7-8-20-30)28-16-4-2-14-26(28)36-38(31-21-9-10-22-31)32-23-11-12-24-32/h1-24H |
InChI 键 |
JYJHYSSIPPMHCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OP(N2C=CC=C2)N3C=CC=C3)S(=O)(=O)C4=CC=CC=C4OP(N5C=CC=C5)N6C=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



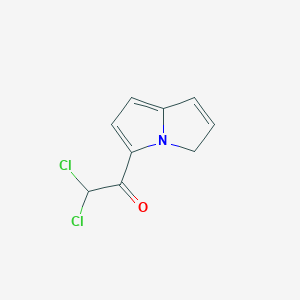
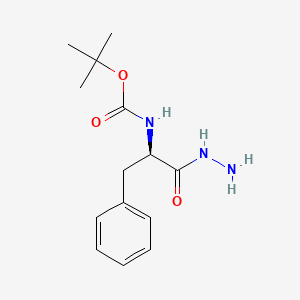
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
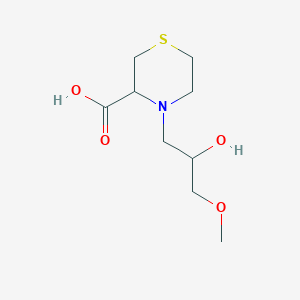
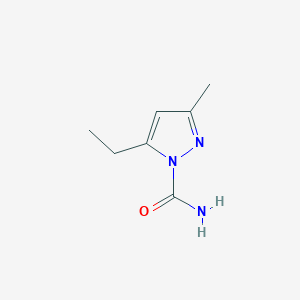
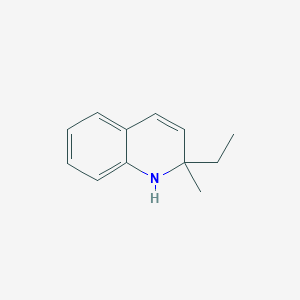

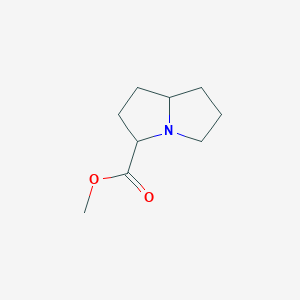
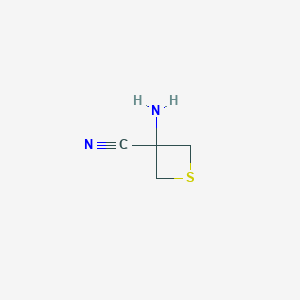
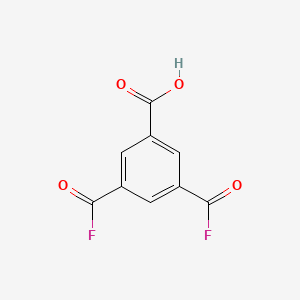
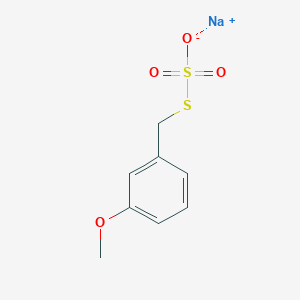
![5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)
